molecular formula C16H24N2O2 B11157749 3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide

Cat. No.: B11157749
M. Wt: 276.37 g/mol
InChI Key: XBUSAEMAQIPFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 3-oxo-3-(pentylamino)propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide typically involves the reaction of 3-methylbenzoic acid with pentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the carboxyl group of 3-methylbenzoic acid and the amino group of pentylamine, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide

InChI

InChI=1S/C16H24N2O2/c1-3-4-5-10-17-15(19)9-11-18-16(20)14-8-6-7-13(2)12-14/h6-8,12H,3-5,9-11H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

XBUSAEMAQIPFHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCNC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.